

Technical Guide: Synthesis and Characterization of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Cat. No.: B175068

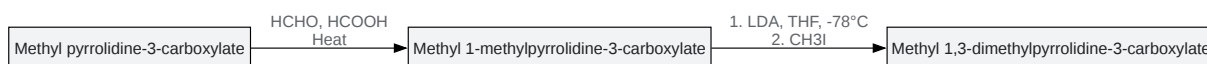
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for **Methyl 1,3-dimethylpyrrolidine-3-carboxylate**. The information presented herein is intended to serve as a technical resource for professionals engaged in chemical synthesis and drug development.

Proposed Synthesis

A plausible and efficient two-step synthetic route starting from the commercially available Methyl pyrrolidine-3-carboxylate is proposed. This pathway involves an initial N-methylation via the Eschweiler-Clarke reaction, followed by a C-methylation at the C3 position through enolate formation and alkylation.



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Caption: Proposed two-step synthesis of **Methyl 1,3-dimethylpyrrolidine-3-carboxylate**.

Experimental Protocols

This step utilizes the Eschweiler-Clarke reaction, a well-established method for the methylation of primary and secondary amines without the formation of quaternary ammonium salts.^{[1][2][3][4]}

Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl pyrrolidine-3-carboxylate (1.0 eq).
- **Reagent Addition:** Add formic acid (2.5 eq) and a 37% aqueous solution of formaldehyde (2.2 eq).
- **Reaction Conditions:** The reaction mixture is heated to 80-90°C and refluxed for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Purification:**
 - Cool the reaction mixture to room temperature.
 - Carefully add 1M hydrochloric acid to quench the excess reagents.
 - Wash the aqueous layer with an organic solvent like dichloromethane (DCM) to remove any non-basic impurities.
 - Basify the aqueous phase to a pH of 10-12 using a suitable base (e.g., NaOH pellets or a saturated solution).
 - Extract the product into DCM or ethyl acetate (3 x volume of the aqueous phase).
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude Methyl 1-methylpyrrolidine-3-carboxylate.
 - Further purification can be achieved through column chromatography if necessary.

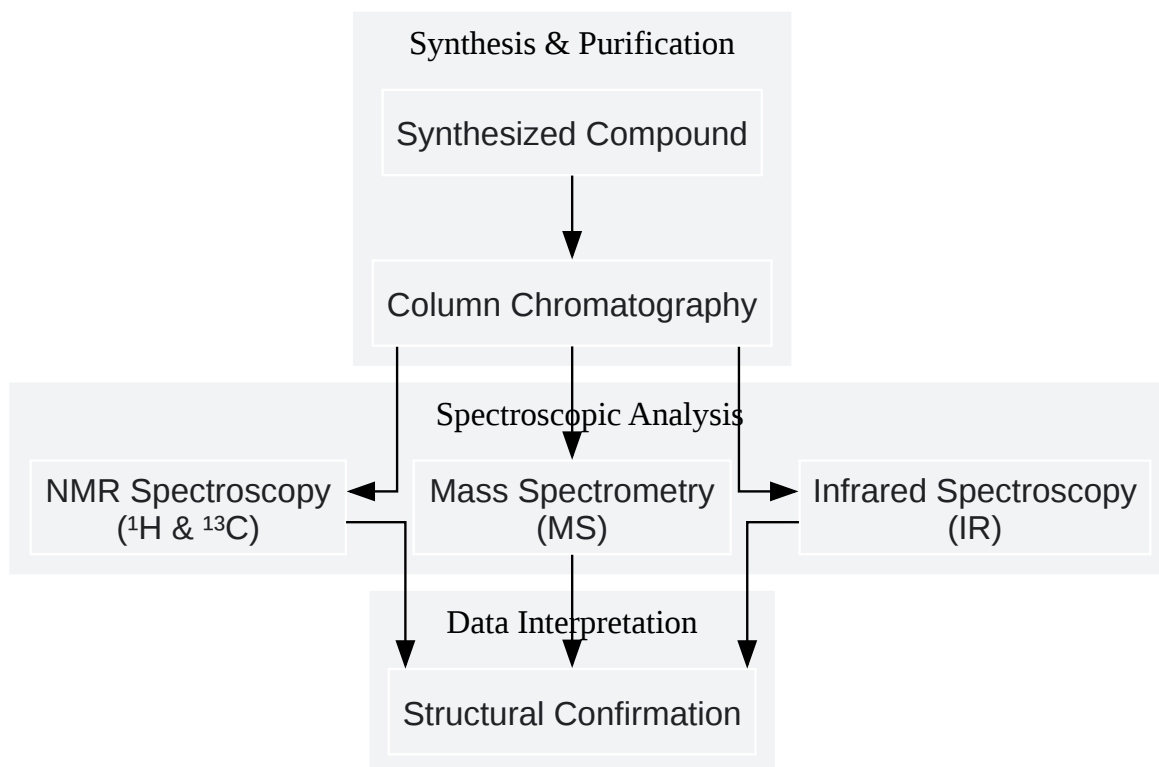
This procedure involves the formation of a lithium enolate at the α -carbon to the ester, followed by quenching with methyl iodide to introduce the second methyl group.

Methodology:

- **Preparation of LDA:** In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes at this temperature to generate Lithium diisopropylamide (LDA).
- **Enolate Formation:** Add a solution of Methyl 1-methylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir the mixture for 1-2 hours to ensure complete enolate formation.
- **Alkylation:** Add methyl iodide (1.2 eq) to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.
- **Work-up and Purification:**
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Extract the product with ethyl acetate (3 x volume of the aqueous phase).
 - Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - The crude product, **Methyl 1,3-dimethylpyrrolidine-3-carboxylate**, is then purified by column chromatography on silica gel.

Characterization of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

The structural confirmation of the final compound would be achieved through a combination of spectroscopic techniques. The following tables summarize the expected data.



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Caption: General workflow for the characterization of the synthesized compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.70	Singlet	3H	O-CH ₃
~ 2.8 - 2.5	Multiplet	4H	Ring CH ₂ (C2 & C5)
~ 2.35	Singlet	3H	N-CH ₃
~ 2.2 - 1.9	Multiplet	2H	Ring CH ₂ (C4)
~ 1.30	Singlet	3H	C3-CH ₃

Table 2: Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 175	C=O (Ester)
~ 60	Ring C2
~ 55	Ring C5
~ 52	O-CH ₃
~ 48	C3
~ 42	N-CH ₃
~ 35	Ring C4
~ 25	C3-CH ₃

Table 3: Predicted Mass Spectrometry Data (EI-MS)

m/z	Interpretation
157	[M] ⁺ (Molecular Ion)
142	[M - CH ₃] ⁺
98	[M - COOCH ₃] ⁺
58	[CH ₂ =N(CH ₃) ₂] ⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration
~ 2950-2800	C-H stretch (alkane)
~ 1735	C=O stretch (ester)
~ 1240-1160	C-O stretch (ester)

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